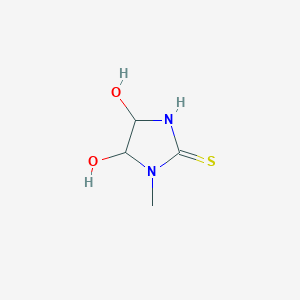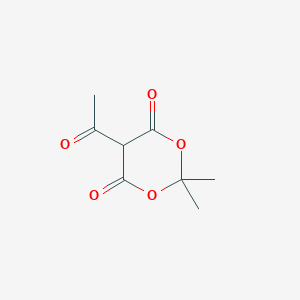
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C8H10O5 . It has a molecular weight of 186.16 g/mol . The IUPAC name for this compound is 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione .
Molecular Structure Analysis
The InChI string for 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione isInChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3 . The Canonical SMILES is CC(=O)C1C(=O)OC(OC1=O)(C)C . Physical And Chemical Properties Analysis
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione has a topological polar surface area of 69.7 Ų . It has a complexity of 258 . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . It has one rotatable bond .Scientific Research Applications
Organic Synthesis
- Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .
- The preparation methods of these compounds are considered including the recently proposed and rather rarely used ones .
- The chemical properties of acyl Meldrum’s acids are described in detail, including thermal stability and reactions with various nucleophiles .
- The possible mechanisms of these transformations are analyzed .
Synthesis of Heterocyclic Compounds
- Meldrum’s acid is a very useful reagent in the synthesis of heterocyclic compounds .
- It was synthesized in 1908 by the reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid .
Alkylation and Acylation
- Meldrum’s acid is used in alkylation and acylation reactions .
- The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring, which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen .
- The resulting anion [C6H7O4]− is stabilized by resonance between the two alternatives, so that the double bond is delocalized and each oxygen in the carbonyls has a formal charge of −1/2 .
Synthesis of Ketenes
Knoevenagel Condensation Reaction
- Meldrum’s acid is used in Knoevenagel condensation reaction between aldehydes .
- These reactions are accelerated in ionic liquids .
Synthesis of Bicyclic β-Lactams/Oxazinones
- Meldrum’s acid is used in the preparation of Bicyclic β-Lactams/Oxazinones via Cycloaddition and metathesis starting from Acyl/Carbamoyl-dimethyl-dioxa-diones .
Trapping Adducts in Reactions
- Meldrum’s acid can be used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates .
Synthesis of Dioxazocines and Dioxazonines
- Meldrum’s acid has been employed as a solvent in the synthesis of 8- and 9-membered dioxazocines and dioxazonines .
Acyl Meldrum’s Acid Derivatives
- Acyl Meldrum’s acid derivatives are an important class of Meldrum’s acid derivatives .
- These derivatives are used in organic synthesis, especially for multiple C-C bond formations due to their adequate acidity and steric rigidity .
- Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .
- Acyl Meldrum’s acid derivatives are used as a valuable starting material to synthesize heterocycles and as intermediates in organic synthesis reactions .
properties
IUPAC Name |
5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJDMDJIAAHSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)OC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376974 | |
| Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
72324-39-1 | |
| Record name | 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72324-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




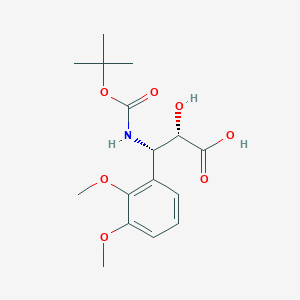
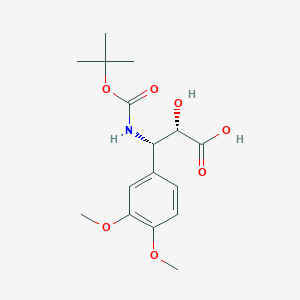
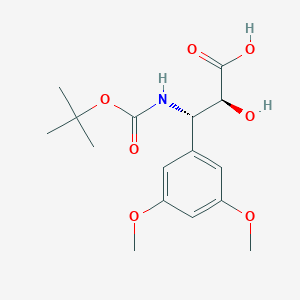
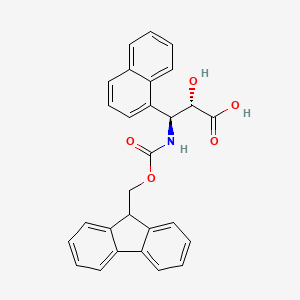
![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)



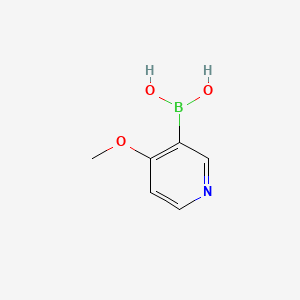
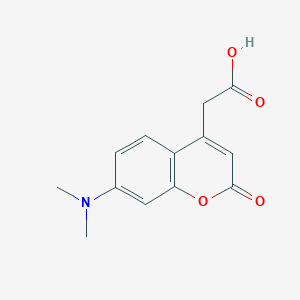

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)
